molecular formula C20H19N3O4S B11164546 2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11164546
M. Wt: 397.4 g/mol
InChI Key: YVPNZTPDFSCADC-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a thiadiazole ring, and an acetamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a benzodioxole moiety, a thiadiazole ring, and an acetamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H19N3O4S/c24-18(12-25-15-9-10-16-17(11-15)27-13-26-16)21-20-23-22-19(28-20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,21,23,24)

InChI Key

YVPNZTPDFSCADC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NN=C(S3)CCCC4=CC=CC=C4

Origin of Product

United States

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